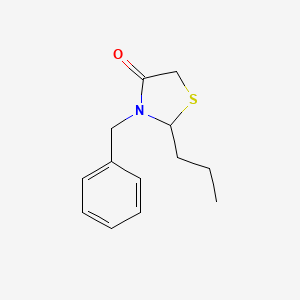

3-Benzyl-2-propyl-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

92040-21-6 |

|---|---|

Molecular Formula |

C13H17NOS |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

3-benzyl-2-propyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H17NOS/c1-2-6-13-14(12(15)10-16-13)9-11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3 |

InChI Key |

OWTUXLBPHBXSMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1N(C(=O)CS1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 1,3 Thiazolidin 4 One Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Benzyl-2-propyl-1,3-thiazolidin-4-one, both one-dimensional and two-dimensional NMR experiments are crucial for an unambiguous assignment of all proton and carbon signals. While specific data for this exact compound is not widely published, analysis of closely related structures, such as 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones, allows for a detailed prediction of its NMR spectral characteristics. researchgate.net

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the propyl group, and the thiazolidinone ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons adjacent to the nitrogen atom are diastereotopic and are expected to resonate as a pair of doublets (an AB quartet) due to geminal coupling, with chemical shifts around δ 4.0-5.0 ppm. The methine proton at the C2 position of the thiazolidinone ring, being adjacent to both a sulfur and a nitrogen atom, is anticipated to appear as a triplet at approximately δ 4.5-5.5 ppm. The methylene protons of the propyl group would show characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the central methylene group, and a multiplet for the methylene group attached to C2. The two protons on the C5 carbon of the thiazolidinone ring are also diastereotopic and would likely appear as two distinct signals, possibly as an AB quartet, in the region of δ 3.0-4.0 ppm. researchgate.netrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C4) of the thiazolidinone ring is the most deshielded, with a characteristic chemical shift expected in the range of δ 170-175 ppm. researchgate.net The methine carbon at C2 would resonate around δ 60-70 ppm, while the methylene carbon at C5 is expected in the region of δ 30-40 ppm. The benzylic methylene carbon should appear around δ 45-55 ppm. The carbons of the propyl group would have distinct signals in the aliphatic region (δ 10-40 ppm), and the aromatic carbons of the benzyl group would be observed between δ 125-140 ppm. researchgate.netrsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H (Benzyl) | 7.2-7.4 | m |

| N-CH₂ (Benzylic) | 4.0-5.0 | ABq |

| S-CH-N (C2-H) | 4.5-5.5 | t |

| S-CH₂ (C5-H) | 3.0-4.0 | ABq |

| CH₂ (Propyl, α) | 1.5-2.0 | m |

| CH₂ (Propyl, β) | 1.2-1.6 | sextet |

| CH₃ (Propyl, γ) | 0.8-1.0 | t |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | 170-175 |

| S-CH-N (C2) | 60-70 |

| S-CH₂ (C5) | 30-40 |

| N-CH₂ (Benzylic) | 45-55 |

| Aromatic-C (Benzyl) | 125-140 |

| CH₂ (Propyl, α) | 30-40 |

| CH₂ (Propyl, β) | 18-25 |

| CH₃ (Propyl, γ) | 12-16 |

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, it would show correlations between the methine proton at C2 and the adjacent methylene protons of the propyl group, as well as between the methylene protons within the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the conformation of the thiazolidinone ring and the relative orientation of the benzyl and propyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for identifying quaternary carbons, such as the carbonyl carbon and the ipso-carbon of the benzyl group, by their correlations with nearby protons. For example, the benzylic protons would show a correlation to the C2 and the aromatic carbons. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be that of the carbonyl group (C=O) of the lactam, which is expected to appear in the range of 1680-1720 cm⁻¹. rsc.org The exact position of this band can be influenced by the ring strain and the electronic effects of the substituents. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C-N stretching vibrations (around 1350-1000 cm⁻¹), and C-S stretching vibrations (typically weaker and found in the fingerprint region). rsc.orgscielo.org.za

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1680-1720 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C-N | 1350-1000 | Medium-Weak |

| C-S | 700-600 | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HR-MS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. researchgate.net

The fragmentation pattern in the mass spectrum would likely involve the characteristic cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium (B1234903) ion). Other potential fragmentations could include the loss of the propyl group, cleavage of the thiazolidinone ring, and loss of carbon monoxide from the carbonyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M - C₃H₇]⁺ | Loss of propyl group |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, primarily due to the π → π* transitions of the benzene (B151609) ring of the benzyl group. These transitions typically occur below 300 nm. scielo.org.za The carbonyl group also has n → π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption bands. scielo.org.za

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted Wavelength (λmax, nm) |

| π → π* (Aromatic) | 250-280 |

| n → π* (Carbonyl) | >280 (weak) |

Fluorescence Studies

Fluorescence spectroscopy is a powerful technique for investigating the electronic structure and environment of molecules. However, literature searches for fluorescence studies specifically on this compound or its close analogs did not yield specific data on their emissive properties. Thiazolidin-4-one derivatives have been explored for various biological activities, but their intrinsic fluorescence characteristics are not extensively documented in the available literature. orientjchem.orgmdpi.commdpi.com

Crystallographic Analysis and Molecular Geometry

Crystallographic studies provide definitive insights into the solid-state conformation and intermolecular interactions of molecules. While data for this compound is not available, analysis of closely related structures offers valuable information.

X-ray Crystallographic Analyses

X-ray crystallographic analyses have been performed on several 3-benzyl-1,3-thiazolidin-4-one derivatives, providing detailed information about their molecular geometry.

For the related compound, 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one , the thiazolidine (B150603) ring is reported to be essentially planar. nih.govnih.gov The dihedral angles between the thiazolidine ring and the terminal phenyl rings are significant, measuring 88.01 (8)° and 87.21 (8)°. nih.govnih.gov The angle between the two phenyl rings is 49.45 (5)°. nih.govnih.gov

In the case of 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one , the crystal structure reveals two independent molecules. nih.govresearchgate.net In one molecule, the heterocyclic thiazolidin-4-one ring is effectively planar, while in the other, it adopts an envelope conformation. nih.govresearchgate.net

Another analog, 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one , shows a planar five-membered thiazolidine ring and a planar benzyl moiety, with a dihedral angle of 77.25 (4)° between them. nih.gov

The following table summarizes the crystallographic data for these related compounds:

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one nih.gov | Monoclinic | P2₁/c | 13.5734 (15) | 10.1402 (11) | 10.1496 (11) | 104.305 (2) | 1353.6 (3) | 4 |

| 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one nih.gov | Monoclinic | P2₁/c | - | - | - | - | - | 2 |

| 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one nih.gov | Monoclinic | P2₁/c | 13.3271 (4) | 5.9025 (2) | 13.0396 (4) | 92.812 (1) | 1024.50 (6) | 4 |

Data for 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one's unit cell dimensions were not fully available in the provided search results.

Analysis of Intermolecular Interactions

The crystal packing of these thiazolidin-4-one derivatives is stabilized by a variety of weak intermolecular interactions.

In the crystal structure of 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one , molecules are linked by weak C—H···O hydrogen bonds, forming supramolecular chains. nih.govnih.gov Furthermore, the packing is stabilized by weak C—H···π interactions. nih.govnih.gov

Similarly, molecules of 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one are linked by two C-H···O hydrogen bonds, forming chains. nih.govresearchgate.net

For 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one , the crystal structure reveals C—H···O hydrogen bonds that form polymeric chains. nih.gov These chains are further linked by C—H···π interactions to build a three-dimensional network. nih.gov

Conformational Dynamics and Isomerization Pathways

The conformational flexibility of the thiazolidin-4-one ring and the potential for isomerization are crucial for their biological activity and are areas of active research.

Theoretical Isomerization Reaction Paths

Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the isomerization pathways of substituted thiazolidin-4-ones. mdpi.comresearchgate.net These studies calculate the energy barriers between different conformers, providing insights into their relative stabilities and the feasibility of interconversion. For certain 5-substituted thiazolidin-4-one derivatives, DFT calculations have been used to explore the cis-trans isomerization energy barriers. mdpi.comresearchgate.net Conformational analysis through DFT can predict the lowest energy minima for different isomers. mdpi.comresearchgate.net

Experimental Conformational Assignments

Experimental techniques, particularly 2D-NMR spectroscopy (COSY, NOESY, HSQC, and HMBC), are instrumental in assigning the solution-state conformation of thiazolidin-4-one derivatives. mdpi.comresearchgate.net For some 5-substituted derivatives, 2D-NOESY experiments have been used to confirm the conformation predicted by DFT calculations, showing good agreement between theoretical and experimental results. mdpi.comresearchgate.net These studies have indicated that certain derivatives adopt an exo conformation in solution. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 1,3 Thiazolidin 4 One Derivatives

Positional and Substituent Effects on Biological Activity

The thiazolidin-4-one core offers three primary sites for chemical modification: the C-2, N-3, and C-5 positions. Each position plays a distinct role in the molecule's interaction with biological systems.

The C-2 position is critical for modulating a wide range of activities. The nature of the substituent at this position can influence everything from anticancer to antimicrobial and antiviral efficacy. For instance, studies have shown that substituting this position with various aryl groups is a common strategy in designing new derivatives. nih.gov In some series, the presence of a 2-aryl substituent is a key requirement for activity. orientjchem.org

The N-3 position is also a crucial determinant of biological activity. The substituent at this position can significantly impact the compound's ability to fit into the binding pocket of a target enzyme or receptor. For example, in the development of anti-HIV agents, the presence of 2-pyridyl substituents at the N-3 position of the thiazolidinone ring was found to be an important requirement for activity. orientjchem.org

The C-5 position often features a benzylidene or other arylidene moiety, which can extend into a hydrophobic pocket of a target protein. The introduction of a methyl group at the C-5 position of certain thiazolidinone derivatives was found to be responsible for detectable antiviral activity against the bovine viral diarrhea virus (BVDV). ekb.eg Furthermore, compounds featuring a 4-cyanobenzylidene group at this position exhibited potent antibacterial activity with low minimum inhibitory concentration (MIC) values. researchgate.net

| Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| C-2 | 2,6-Dihalophenyl | Anti-HIV Activity | orientjchem.org |

| N-3 | 2-Pyridyl | Anti-HIV Activity | orientjchem.org |

| C-5 | Methyl group | Antiviral (BVDV) | ekb.eg |

| C-5 | 4-Cyanobenzylidene | Antibacterial | researchgate.net |

The strategic placement of halogen atoms and the incorporation of additional heterocyclic rings are well-established methods for enhancing the biological potency of thiazolidin-4-one derivatives.

Halogen substitutions on the aryl rings connected to the core structure are particularly effective. Halogens can alter the electronic properties of the molecule and improve its binding affinity through halogen bonding or by modifying its lipophilicity, which affects cell membrane permeability. SAR analysis has highlighted that functional groups like halogen substitutions can enhance antimycobacterial activity. nih.gov Specifically, the presence of a halogen at the C-2 and C-6 positions on a phenyl ring at position 2 of the thiazolidinone core was identified as a key requirement for anti-HIV activity. orientjchem.org Similarly, chloro and hydroxy substituted derivatives have been shown to exhibit potent antimicrobial activity. e3s-conferences.org Derivatives bearing para-substituted halogen and hydroxy groups also displayed noteworthy antioxidant efficacy. researchgate.net

Heterocyclic linkers serve to expand the molecular scaffold, allowing for additional interactions with the target site. Linking the thiazolidin-4-one core to other heterocyclic systems like pyrimidine, thiazole (B1198619), or oxadiazole can lead to compounds with improved or novel biological activities. researchgate.netresearchgate.net These linkers can introduce new hydrogen bond donors or acceptors, or engage in pi-stacking interactions, thereby strengthening the binding to the biological target. This approach has been successfully used to develop potent antitubercular agents. nih.gov

| Modification | Position | Example Group | Enhanced Activity | Reference |

|---|---|---|---|---|

| Halogen Substitution | C-2 Phenyl Ring | 2,6-Dichlorophenyl | Anti-HIV | orientjchem.org |

| Halogen Substitution | General | Chloro group | Antimicrobial | e3s-conferences.org |

| Halogen Substitution | Para-position on aryl ring | Halogen (e.g., Cl, Br) | Antioxidant | researchgate.net |

| Heterocyclic Linker | General | 1,3,4-Oxadiazole/Thiadiazole | Anticancer, Antimicrobial | researchgate.net |

The electronic nature of the substituents on the aryl rings plays a pivotal role in modulating biological activity. The effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can vary significantly depending on the specific biological target.

For antihistaminic activity, SAR studies revealed a clear trend: electron-withdrawing substituents on the aryl moiety decreased the compound's potency. orientjchem.org Conversely, electron-donating alkyl substituents, which enhance the energy of the aryl highest occupied molecular orbital (HOMO), led to an increase in potency, suggesting that the aryl moiety binds to the receptor via a strong pi-interaction. orientjchem.org

In contrast, for antimicrobial activities, the presence of an electron-withdrawing group is often considered essential. e3s-conferences.org Studies have shown that strong electron-withdrawing groups can confer greater potency against various bacterial and fungal strains compared to other groups. e3s-conferences.org For anti-HIV activity, 3D QSAR studies revealed that the presence of an electron-withdrawing substituent, such as a halogenated aryl group at position 2, led to increased activity. nih.govmdpi.com

The context is crucial, as seen in anticancer studies. One investigation found that a compound with electron-donating groups (3,4-dimethoxy) was the most active against the MCF-7 breast cancer cell line. nih.govmdpi.com However, the unsubstituted parent compound showed the highest cytotoxicity against the A549 lung cancer cell line, indicating that the optimal electronic properties can be cell-line specific. nih.govmdpi.com

| Substituent Type | Biological Activity | Effect on Potency | Example Group | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | Antihistaminic | Increase | Alkyl groups | orientjchem.org |

| Electron-Withdrawing (EWG) | Antihistaminic | Decrease | Nitro, Cyano | orientjchem.org |

| Electron-Withdrawing (EWG) | Antimicrobial | Increase | Halogens | e3s-conferences.org |

| Electron-Withdrawing (EWG) | Anti-HIV | Increase | Halogenated aryl | nih.govmdpi.com |

| Electron-Donating (EDG) | Anticancer (MCF-7) | Increase | 3,4-Dimethoxy | nih.govmdpi.com |

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to identify the key structural features essential for the biological activity of 1,3-thiazolidin-4-one derivatives. stmjournals.in These models help in understanding how molecules interact with their targets and guide the design of more potent analogs.

A critical structural feature for the activity of many 4-thiazolidinone (B1220212) derivatives is the carbonyl group at the C-4 position. nih.gov Molecular docking simulations have revealed that this carbonyl group frequently acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with amino acid residues, such as tyrosine, in the active site of target enzymes. nih.gov The replacement of this group or altering the ring structure in a way that disrupts this hydrogen bond can lead to a dramatic decrease in inhibitory activity. nih.gov

QSAR studies have identified other important descriptors that correlate with biological activity. These include steric factors, indicating that the size and shape of the molecule are critical for a proper fit within the binding site, and electronic factors like the heat of formation and dipole energy, which influence the strength of intermolecular interactions. stmjournals.in For anti-HIV activity, 3D QSAR models have highlighted the importance of an electron-withdrawing substituent at position 2 of the ring. nih.govmdpi.com These findings collectively build a pharmacophore model for this class of compounds, which typically includes a hydrogen bond acceptor (the C-4 carbonyl), specific hydrophobic regions (aryl substituents), and electronically defined aromatic features.

Molecular Mechanisms of Action for 1,3 Thiazolidin 4 One Derivatives

Modulation of Cellular Pathways

1,3-Thiazolidin-4-one derivatives exert their biological effects by influencing key cellular signaling pathways that are fundamental to cell proliferation, inflammation, and metabolism.

PPAR-γ Agonism and Related Metabolic Pathways

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Certain thiazolidin-4-one derivatives, particularly the thiazolidinedione subgroup, are well-established PPAR-γ agonists. researchgate.netnih.gov Compounds like Pioglitazone and Rosiglitazone are classic examples of this class used in the management of type 2 diabetes. researchgate.netnih.gov

Activation of PPAR-γ by these derivatives leads to a cascade of downstream effects that enhance insulin (B600854) sensitivity. This mechanism is central to their antidiabetic properties. nih.gov Beyond diabetes, PPAR-γ agonism by thiazolidinone derivatives has been implicated in anticancer activities. mdpi.comsigmaaldrich.com Studies have shown that these compounds can induce cytotoxic and pro-apoptotic effects in cancer cells, such as human squamous carcinoma (SCC-15) cells, primarily through the PPAR-γ pathway. sigmaaldrich.com

Inhibition of NF-κB and Cyclooxygenase (COX) Enzymes

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. tums.ac.irsid.ir Thiazolidin-4-one derivatives have been shown to inhibit the activation of NF-κB. mdpi.comtums.ac.ir For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain novel thiazolidinone derivatives demonstrated significant anti-inflammatory activity by decreasing NF-κB expression in a dose-dependent manner. tums.ac.ir One derivative, TZD-OCH2CH3, was found to control NF-κB at both the mRNA and protein levels. sid.irresearchgate.net By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators.

Furthermore, cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process and are important targets for anti-inflammatory drugs. utrgv.edu Several 2,3-diaryl-1,3-thiazolidine-4-ones have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov Some derivatives have shown potent dual inhibition of both COX and lipoxygenase (LOX) enzymes, which could offer a broader anti-inflammatory effect. nih.govacs.org

Inhibitory Activity of 1,3-Thiazolidin-4-one Derivatives on Inflammatory Pathways

| Compound Type | Target Pathway/Enzyme | Observed Effect | Cell Line/Model | Reference |

|---|---|---|---|---|

| Novel thiazolidinone derivatives | NF-κB | Decreased expression | RAW 264.7 macrophages | tums.ac.ir |

| TZD-OCH2CH3 | NF-κB | Inhibition at mRNA and protein levels | RAW 264.7 macrophages | sid.ir |

| 2,3-diaryl-1,3-thiazolidine-4-ones | COX-2 | Selective inhibition | Biochemical assays | nih.gov |

| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | COX-1 | Good inhibitory activity (IC50 = 10-16 μΜ) | Biochemical assays | nih.gov |

Interference with PI3K/AKT/mTOR and RAS/MEK/ERK Signaling Cascades

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.gov Thiazolidinone derivatives have been investigated as inhibitors of this pathway. For example, certain dimorpholinoquinazoline-based compounds have shown the ability to inhibit the phosphorylation of key proteins in this cascade, such as Akt, mTOR, and S6K, at nanomolar concentrations. nih.gov

While direct evidence for the interaction of 3-Benzyl-2-propyl-1,3-thiazolidin-4-one with the RAS/MEK/ERK pathway is not extensively documented, the broader class of thiazolidin-4-ones has been explored for its anticancer properties, which often involve the modulation of such fundamental signaling cascades. tbzmed.ac.ir

Enzyme Inhibition and Molecular Targeting

The therapeutic potential of 1,3-thiazolidin-4-one derivatives is also attributed to their ability to inhibit a variety of enzymes, including kinases and metalloenzymes, which are crucial for cellular function and are often implicated in disease.

Inhibition of Protein and Tyrosine Kinases

Protein and tyrosine kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. nih.gov Thiazolidin-4-one derivatives have been identified as potent inhibitors of a range of these kinases. nih.gov

Specific derivatives have demonstrated multi-tyrosine kinase inhibitory activity against targets such as c-Met, Ron, c-Kit, KDR, and IGF-1R. nih.gov For example, certain quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives have shown inhibitory activity against c-Met and Ron kinases, which are implicated in colorectal cancer. mdpi.comnih.gov Other derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2) and PIM kinases. nih.gov The inhibition of these kinases can disrupt cancer cell proliferation and induce apoptosis. nih.gov

Kinase Inhibitory Profile of Selected 1,3-Thiazolidin-4-one Derivatives

| Derivative Type | Target Kinases | IC50 Values / % Inhibition | Reference |

|---|---|---|---|

| N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas | c-Met, Src, Ron, KDR, c-Kit, IGF-IR | IC50 = 0.021 µmol/L (c-Met) | nih.gov |

| Quinoline-based derivative (Compound 44) | c-Met, Ron | IC50 = 0.382 µM (c-Met), 0.122 µM (Ron) | nih.gov |

| Thiazolidin-4-one analogue (Compound 4) | c-Met, Ron, c-Kit, KDR, HER-2, IGF-1R, EGFR, AXL | IC50 = 0.015 µM (c-Met), 0.0029 µM (Ron) | nih.gov |

Carbonic Anhydrase and Histone Deacetylase (HDAC) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Thiazolidin-4-one derivatives have emerged as a novel class of CA inhibitors. rsc.orgtandfonline.com Some 1,3,4-thiadiazole-thiazolidinone hybrids have shown potent inhibitory activity against carbonic anhydrase, with some compounds being more potent than the standard reference drug acetazolamide. rsc.org These compounds have also been found to inhibit fungal β-carbonic anhydrases, suggesting their potential as antifungal agents. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibitors are a promising class of anticancer agents. Thiazolidinedione derivatives have been shown to inhibit HDACs, contributing to their potential as cancer therapeutics. frontiersin.org

DNA Gyrase and Topoisomerase Interactions

DNA gyrase and topoisomerase are essential enzymes that control the topological state of DNA, making them critical targets for antibacterial agents. nih.govresearchgate.net DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. researchgate.net The inhibition of these enzymes leads to disruptions in DNA's spatial arrangement, ultimately causing bacterial cell death. researchgate.net

The 1,3-thiazolidin-4-one scaffold has been incorporated into molecules designed to target these enzymes. For instance, hybrid molecules combining thiazolidine-2,4-dione with ciprofloxacin, a known DNA gyrase inhibitor, have demonstrated inhibitory activity against both topoisomerase I and II. researchgate.net Quinolones, a major class of antibiotics, act by creating cytotoxic complexes with bacterial DNA and these essential topoisomerases. nih.gov While direct studies on this compound are lacking, the proven utility of the thiazolidinone core in developing topoisomerase inhibitors suggests a potential avenue for its biological activity. Molecular docking studies on some derivatives have shown favorable interactions within the active site of the DNA gyrase enzyme. researchgate.net

Inhibition of Purine (B94841) Metabolism Enzymes (e.g., Purine Nucleoside Phosphorylase (PNP), Xanthine Oxidase (XAO))

Enzymes involved in purine metabolism are crucial for cellular function and have been identified as therapeutic targets.

Xanthine Oxidase (XAO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine, and then to uric acid. frontiersin.org Overactivity of XAO can lead to hyperuricemia and gout, making its inhibition a valuable therapeutic strategy. frontiersin.org Various heterocyclic compounds are being investigated as XAO inhibitors. Research into thiazole (B1198619) derivatives has led to the development of potent, non-purine selective XAO inhibitors. researchgate.net For example, a series of thiazole-5-carboxylic acid derivatives were designed and found to be active against the enzyme. researchgate.net Although direct evidence for this compound is unavailable, the thiazole moiety within its structure is a feature found in known XAO inhibitors.

Purine Nucleoside Phosphorylase (PNP) is another central enzyme in the purine salvage pathway, which allows cells to recycle purine bases. nih.gov PNP reversibly converts purine nucleosides into nucleobases and pentose-1-phosphate. nih.gov This enzyme is a target for developing antiviral and anticancer agents. nih.gov While the interaction of various nucleobase analogs with PNP has been studied, specific research linking 1,3-thiazolidin-4-one derivatives to PNP inhibition is not prominent in the available literature.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. core.ac.uk The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it increases acetylcholine levels in the brain, potentially improving cognitive function. core.ac.uk

The 1,3-thiazolidin-4-one scaffold is a feature in numerous compounds designed as AChE inhibitors. core.ac.ukacademie-sciences.fr Studies have shown that different derivatives of this class exhibit significant AChE inhibitory activity, with some compounds demonstrating potency in the micromolar and even nanomolar range. core.ac.ukmdpi.com The activity is often influenced by the various substituents on the thiazolidinone ring. For example, in one study of arecoline-4-thiazolidinone derivatives, a compound featuring a fluorine atom on a benzene (B151609) sulfonyl group was the most potent, with an IC50 value of 6.62 µM for AChE. core.ac.uk In another series, a thiazolylhydrazone derivative with a methoxy (B1213986) group showed an exceptionally low IC50 value of 0.0317 µM. mdpi.com These findings highlight that the thiazolidinone core is a promising platform for developing novel AChE inhibitors.

| Compound Series | Most Active Derivative Example | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Arecoline-4-thiazolidinone derivatives | Compound 7c (p-fluoro-benzenesulfonyl group) | AChE | 6.62 | core.ac.uk |

| Thiazolylhydrazone derivatives | Compound 3c (p-methoxy group) | AChE | 0.0317 | mdpi.com |

| Thiazolylhydrazone derivatives | Compound 3a (unsubstituted phenyl) | AChE | 0.0496 | mdpi.com |

| Thiazolidin-4-one from 1-(2-aminoethyl)pyrrolidine | Compound 6k | AChE (rat hippocampus) | 4.46 | researchgate.net |

Antioxidant and Radical Scavenging Properties

Reactive oxygen species (ROS) and free radicals contribute to oxidative stress, a process implicated in numerous diseases. pensoft.net Antioxidants can neutralize these reactive species, making them beneficial for human health. The 1,3-thiazolidin-4-one nucleus is found in many synthetic compounds with demonstrated antioxidant and radical scavenging capabilities. researchgate.netnih.govsaudijournals.com

The antioxidant potential of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netsaudijournals.com Studies have shown that the nature of the substituents on the thiazolidinone ring significantly influences this activity. For instance, derivatives with NO2 and OH groups on the phenyl ring have been shown to have a significant influence on antioxidant capacity. researchgate.net In one study, a derivative with a 4-NO2-phenyl group exhibited DPPH radical scavenging activity comparable to the standard antioxidant, ascorbic acid. researchgate.net Another report on 1,3,4-thiadiazole-linked 4-thiazolidinones found two compounds with IC50 values of 27.50 µM and 28.00 µM in a DPPH assay, which was slightly better than the ascorbic acid standard (29.2 µM) used in that particular study. saudijournals.com

| Compound Series | Derivative Example | Assay | Activity/IC50 Value | Reference |

|---|---|---|---|---|

| 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid ethyl esters | 2-[(4-NO2)-phenyl] derivative | DPPH Radical Scavenging | 91.63% Inhibition | researchgate.net |

| 1,3,4-Thiadiazole-linked 4-thiazolidinones | Compound TZD 5 | DPPH Radical Scavenging | 27.50 µM | saudijournals.com |

| 1,3,4-Thiadiazole-linked 4-thiazolidinones | Compound TZD 3 | DPPH Radical Scavenging | 28.00 µM | saudijournals.com |

| Oxazinyl-thiazolidin-4-ones | Compound 9a | DPPH Radical Scavenging | 6.62 µg/mL | nih.gov |

| Oxazinyl-thiazolidin-4-ones | Compound 9a | Nitric Oxide (NO) Scavenging | 6.79 µg/mL | nih.gov |

Anti-biofilm Mechanisms of Action

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection from antibiotics and host immune responses. nih.govmdpi.com This resistance makes biofilm-associated infections a significant medical challenge. nih.govmdpi.com Consequently, there is a growing need for novel agents that can inhibit biofilm formation or eradicate mature biofilms. mdpi.com

The 1,3-thiazolidin-4-one scaffold is a promising core for the development of anti-biofilm agents. mdpi.comresearchgate.net Derivatives of this class have shown activity against biofilms from various pathogens, including the highly problematic Staphylococcus aureus. nih.govmdpi.com The mechanisms of action can vary but may include the disruption of quorum sensing (cell-to-cell signaling), inhibition of bacterial adhesion to surfaces, or interference with the production of the extracellular matrix that holds the biofilm together. mdpi.com For example, one thiazolidinone derivative demonstrated potent bactericidal activity against cells within mature S. aureus biofilms, outperforming the conventional antibiotic vancomycin (B549263) in a viability assay. nih.gov Other studies have reported that certain derivatives can inhibit biofilm formation by over 70-80% at specific concentrations. mdpi.com These findings underscore the potential of the thiazolidin-4-one structure as a foundation for designing new therapies to combat biofilm-related infections. mdpi.com

Computational Chemistry and in Silico Approaches in Thiazolidin 4 One Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. For various thiazolidin-4-one analogues, DFT has been successfully applied to determine the lowest energy conformers and to analyze the distribution of electrons within the molecule, which is key to its reactivity. For instance, studies on related compounds like 3-benzyl-2-phenyl-1,3-thiazolidin-4-one have utilized crystallographic data to understand their planar and dihedral angles. nih.govnih.gov Similarly, research on 5-substituted thiazolidin-4-ones has employed DFT in conjunction with NMR experiments to elucidate their conformational preferences. eie.gr However, specific DFT analysis data for 3-Benzyl-2-propyl-1,3-thiazolidin-4-one has not been reported.

Calculation of Thermodynamic Variables and Molecular Softness/Hardness

Theoretical calculations are often performed to predict thermodynamic variables such as enthalpy, entropy, and Gibbs free energy, which help in assessing the stability of a compound. Concepts like molecular softness and hardness, derived from DFT, are used to predict the chemical reactivity and stability of molecules. While these calculations are common for the thiazolidin-4-one scaffold, specific values for this compound are absent from the literature.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Affinities and Molecular Recognition

This technique is widely used in drug design to predict how a potential drug molecule (ligand) binds to a protein target. The prediction often includes a scoring function that estimates the binding affinity, indicating the strength of the interaction. Numerous studies have performed molecular docking for a wide array of thiazolidin-4-one derivatives to predict their binding affinities with various enzymes and receptors. researchgate.netresearchgate.net These studies help in understanding the key molecular recognition features, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-protein binding. However, no published studies present predicted binding affinities for this compound.

Identification of Potential Biological Targets

By docking a molecule against a library of known protein structures, computational methods can help identify potential biological targets, thus suggesting possible therapeutic applications. This approach has been used for other thiazolidin-4-one compounds to identify targets such as kinases, polymerases, and other enzymes implicated in disease. eie.grtbzmed.ac.ir For this compound, specific biological targets identified through in silico screening have not been documented.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of molecules and proteins over time. These simulations can validate the stability of ligand-protein complexes predicted by molecular docking and offer deeper insights into the binding process. While MD simulations have been employed to study the stability of complexes involving other thiazolidin-4-one derivatives, no such simulation data is available for this compound.

In Silico Pharmacokinetic Predictions (ADME)

Predicted Permeability (e.g., Human Intestinal Absorption, Blood-Brain Barrier)

The permeability of a molecule is largely influenced by factors such as its lipophilicity (log P), molecular size, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with good intestinal absorption exhibit moderate lipophilicity and a relatively low polar surface area. Conversely, penetration of the blood-brain barrier is more stringent, favoring compounds with higher lipophilicity and a smaller PSA.

Various software platforms, such as SwissADME and PreADMET, are commonly employed to generate these predictions. These tools calculate a range of molecular descriptors and use them as inputs for their predictive models. Below is a hypothetical, yet representative, data table illustrating the kind of permeability predictions that would be generated for this compound based on the analysis of similar chemical structures.

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound may be able to cross the BBB and exert effects on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed from cells, which can enhance its absorption and distribution. |

It is crucial to note that these in silico predictions are theoretical and require experimental validation. However, they provide valuable initial insights into the potential pharmacokinetic behavior of this compound, guiding further experimental studies. The favorable predicted permeability characteristics suggest that this compound could be a promising candidate for further development, assuming it demonstrates the desired pharmacological activity.

Future Directions and Research Perspectives for 3 Benzyl 2 Propyl 1,3 Thiazolidin 4 One Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future strategies could involve:

Advanced Catalysis: The use of novel catalysts, such as bismuth compounds like Bi(SCH₂COOH)₃, has been shown to facilitate one-pot synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions, with product yield increasing at higher temperatures. nih.gov Similarly, catalysts like vanadyl sulfate (B86663) (VOSO₄) have been employed in reactions involving aldehydes, amines, and thioglycolic acid. nih.gov

Green Chemistry Approaches: Techniques like ultrasonic irradiation can accelerate reaction rates and reduce energy consumption. nih.gov The use of greener solvents, such as polypropylene (B1209903) glycol (PPG), has also proven effective. nih.gov

Combinatorial Synthesis: The application of combinatorial chemistry principles can facilitate the rapid generation of a library of derivatives based on the 3-Benzyl-2-propyl-1,3-thiazolidin-4-one scaffold. This allows for extensive structure-activity relationship (SAR) studies. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| One-Pot, Multi-Component Synthesis | Reaction of an amine (benzylamine), an aldehyde (butyraldehyde), and thioglycolic acid in a single step. | Reduced reaction time, lower cost, simplified purification, higher atom economy. | nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Increased reaction rates, improved yields, reduced energy consumption. | nih.gov |

| Novel Catalyst Systems (e.g., Bi(SCH₂COOH)₃) | Employing efficient and reusable catalysts under mild or solvent-free conditions. | High yields, enhanced selectivity, environmentally friendly. | nih.gov |

| Green Solvents (e.g., PEG-400, PPG) | Replacing hazardous organic solvents with benign alternatives. | Improved safety profile, reduced environmental impact. | nih.gov |

Advanced Design Strategies for Optimized Target Selectivity and Polypharmacology

The therapeutic potential of this compound can be significantly enhanced through advanced molecular design. The thiazolidin-4-one ring is amenable to structural modifications at the N-3, C-2, and C-5 positions, which directly influences its biological activity. mdpi.com

Optimized Target Selectivity: Structure-based drug design and computational modeling can guide the synthesis of derivatives with high affinity and selectivity for a specific biological target. By modifying the substituents on the benzyl (B1604629) and propyl groups, or by introducing new functional groups at the C-5 position, it is possible to fine-tune the molecule's interaction with the target's binding site. For instance, the introduction of specific arylidene moieties at the C-5 position has been shown to enhance the antimicrobial properties of some thiazolidinones. orientjchem.org

Rational Polypharmacology: Instead of aiming for a single target, a polypharmacological approach designs ligands to interact with multiple targets simultaneously. This can lead to improved efficacy and a reduced likelihood of drug resistance. Certain N¹-(2-aryl-1,3-thiazolidin-4-one)-N³-aryl ureas have demonstrated potent inhibitory activity against multiple tyrosine kinases, including c-Met, Src, and KDR, showcasing the scaffold's potential for multi-target therapy. nih.gov Future research could explore modifications to the this compound structure to achieve a desired multi-target profile, particularly in complex diseases like cancer. ump.edu.plsemanticscholar.org

| Modification Site | Potential Substituents | Design Goal | Example from Scaffold Literature |

|---|---|---|---|

| N-3 (Benzyl group) | Substituted phenyl rings, heterocyclic moieties. | Enhance binding affinity, alter solubility, modulate anti-HIV activity. | Presence of a 2-pyridyl substituent at N-3 was important for anti-HIV activity. orientjchem.org |

| C-2 (Propyl group) | Different alkyl chains, aryl groups, heterocyclic rings. | Influence target selectivity, improve potency. | 2-Aryl substitution is common for various biological activities. nih.gov |

| C-5 (Methylene group) | Arylidene groups, heterocyclic condensations. | Introduce new interaction points, enhance antimicrobial or anticancer activity. | 5-Arylidene derivatives showed greater antibacterial efficacy. orientjchem.org |

Integration of Multi-Omics Data in Mechanism Elucidation

A significant future direction lies in leveraging multi-omics technologies (genomics, proteomics, transcriptomics, metabolomics) to gain a comprehensive understanding of the mechanism of action of this compound. This systems biology approach moves beyond a single-target perspective to map the global effects of the compound on cellular networks.

By treating biological systems (e.g., cancer cell lines, microbial cultures) with the compound and analyzing the resulting changes across different "omic" layers, researchers can:

Identify Novel Targets: Unbiased screening can reveal previously unknown proteins or pathways that are modulated by the compound.

Elucidate Mechanisms of Action: Integrating data can provide a holistic view of the cellular response, clarifying how the compound exerts its therapeutic effect.

Discover Biomarkers: Omics data can help identify biomarkers that predict sensitivity or resistance to the compound, paving the way for personalized medicine.

Understand Off-Target Effects: This approach can proactively identify potential off-target interactions, which is crucial for predicting and mitigating adverse effects.

While specific multi-omics studies on this compound are yet to be published, this strategy represents a powerful future tool for deeply characterizing its biological activity and unlocking its full therapeutic potential.

Exploration of New Therapeutic Avenues Based on Identified Molecular Mechanisms

The thiazolidin-4-one scaffold is a "privileged structure" known to exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. nih.govorientjchem.orgmdpi.com A detailed understanding of the molecular mechanisms of this compound, as elucidated through methods described in the previous section, will be critical for exploring new therapeutic applications.

For example:

Oncology: If the compound is found to inhibit specific enzymes crucial for cancer cell proliferation, such as certain protein kinases or tubulin polymerization, its development as an anticancer agent could be pursued. nih.gov

Infectious Diseases: Should the mechanism involve the inhibition of essential bacterial enzymes or the disruption of biofilm formation, it could be developed as a novel agent to combat antibiotic-resistant bacteria. mdpi.com

Antiviral Therapy: Thiazolidinone derivatives have been investigated as inhibitors of viral enzymes like HIV reverse transcriptase and Hepatitis C virus (HCV) NS5B polymerase. orientjchem.orgresearchgate.net If this compound demonstrates a similar mechanism, it could be a candidate for antiviral drug development.

Metabolic Diseases: The well-known antidiabetic activity of the related thiazolidinediones (glitazones) suggests that other thiazolidin-4-one derivatives could also modulate metabolic pathways, warranting investigation in diseases like type 2 diabetes. mdpi.com

| Identified Mechanism of Action | Potential New Therapeutic Area | Rationale based on Thiazolidin-4-one Scaffold |

|---|---|---|

| Inhibition of Multi-Tyrosine Kinases | Oncology (e.g., Lung, Breast Cancer) | Derivatives are known to inhibit c-Met, Src, Ron, KDR, c-Kit, and IGF-IR. nih.gov |

| Disruption of Bacterial Biofilm Formation | Infectious Diseases (e.g., MRSA, VRE) | Certain hybrids show potent antibiofilm activity against resistant strains. mdpi.com |

| Inhibition of Viral Polymerases (e.g., NS5B) | Antiviral Therapy (e.g., Hepatitis C) | The scaffold has been used to develop non-nucleoside inhibitors of HCV NS5B. researchgate.net |

| Modulation of Inflammatory Pathways (e.g., COX) | Anti-inflammatory Therapy | The thiazolidin-4-one core is present in dual COX-2/5-LOX inhibitors. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.